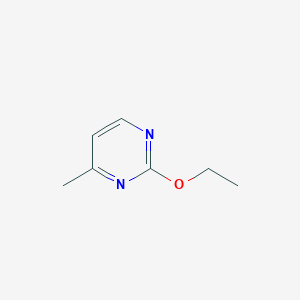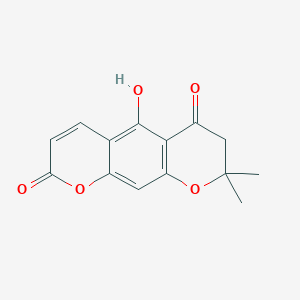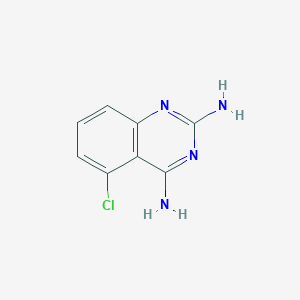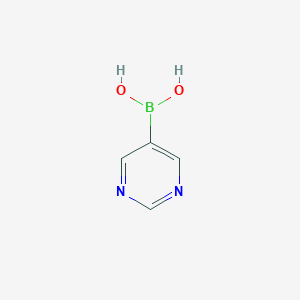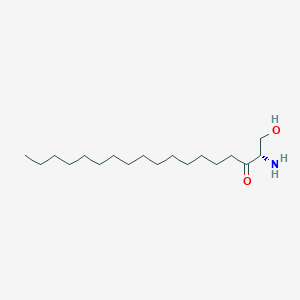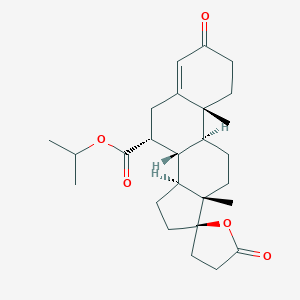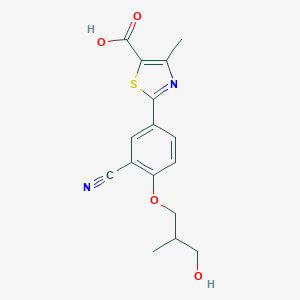
Ácido 2-(3-ciano-4-(3-hidroxi-2-metilpropoxi)fenil)-4-metiltiazol-5-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid, also known as 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid, is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gestión de la Gota
3-Hidroxi-febuxostat: es principalmente conocido por su efectividad en el manejo de la gota. Actúa como un inhibidor selectivo de la xantina oxidasa, que es crucial para reducir la producción de ácido úrico. Esto lo hace particularmente efectivo para disminuir los niveles de ácido úrico, brindando alivio de los síntomas de la gota y apoyando el control a largo plazo de la condición, especialmente para pacientes intolerantes a la alopurinol .
Salud Cardiovascular
Estudios recientes han destacado el perfil de seguridad cardiovascular de 3-Hidroxi-febuxostat. Se ha demostrado que tiene un impacto mínimo en los eventos cardiovasculares, lo cual es significativo dados los problemas que rodean a algunos medicamentos para la gota y sus efectos en la salud del corazón .
Efectos Renales y Hepáticos
El compuesto tiene potenciales efectos nefoprotectores y puede ayudar a prevenir cálculos renales, lo cual es notable para los pacientes con gota que tienen problemas renales. Además, presenta una toxicidad hepática mínima, lo que lo hace adecuado para pacientes con comorbilidades hepáticas .
Aplicaciones Musculoesqueléticas
Más allá de su uso principal en la gota, 3-Hidroxi-febuxostat tiene propiedades antiinflamatorias que sugieren aplicaciones en otras afecciones musculoesqueléticas. Esto podría incluir enfermedades como la artritis reumatoide, donde la inflamación juega un papel significativo .
Síndrome Metabólico
Las propiedades antiinflamatorias y antioxidantes de 3-Hidroxi-febuxostat también apuntan a su posible uso en el tratamiento de aspectos del síndrome metabólico. Este síndrome abarca una gama de condiciones como la hipertensión, la resistencia a la insulina y la obesidad, las cuales están asociadas con un aumento de la inflamación .
Trastornos Neurológicos
La investigación emergente explora el papel de 3-Hidroxi-febuxostat en la salud neurológica. Sus propiedades antioxidantes pueden ofrecer beneficios terapéuticos en enfermedades neurodegenerativas donde el estrés oxidativo es un factor contribuyente .
Terapia contra el Cáncer
Hay investigación en curso sobre la aplicación de 3-Hidroxi-febuxostat en la terapia contra el cáncer. Su capacidad para modular la inflamación y el estrés oxidativo presenta una vía prometedora para el tratamiento adyuvante en ciertos tipos de cáncer .
Mejora de la Biodisponibilidad de los Medicamentos
3-Hidroxi-febuxostat: se ha identificado como un fuerte inhibidor del transportador ABCG2, que puede afectar la biodisponibilidad de los fármacos sustrato. Esto lleva a una propuesta de nueva aplicación conocida como terapia potenciada por febuxostat, que podría mejorar la efectividad de otros medicamentos .
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as 3-Hydroxyfebuxostat, is xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
3-Hydroxyfebuxostat acts as an inhibitor of xanthine oxidase . By binding to this enzyme, it prevents the conversion of hypoxanthine and xanthine to uric acid . This inhibition results in a decrease in the production of uric acid, thereby reducing its concentration in the body .
Biochemical Pathways
The action of 3-Hydroxyfebuxostat primarily affects the purine degradation pathway . By inhibiting xanthine oxidase, it disrupts the final steps of purine degradation, leading to a decrease in uric acid production . The downstream effect of this is a reduction in the risk of conditions associated with high uric acid levels, such as gout and kidney stones .
Result of Action
The primary molecular effect of 3-Hydroxyfebuxostat’s action is the reduction of uric acid production in the body . This leads to a decrease in the concentration of uric acid in the body, which can help to reduce the risk of conditions such as gout or kidney stone formation .
Propiedades
IUPAC Name |
2-[3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-9(7-19)8-22-13-4-3-11(5-12(13)6-17)15-18-10(2)14(23-15)16(20)21/h3-5,9,19H,7-8H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPODSLPQWIIKKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)CO)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887945-96-2 |
Source


|
| Record name | 3-Hydroxyfebuxostat, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887945962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYFEBUXOSTAT, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUZ34W2CFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
